molecular formula C15H17N5O2S B2985297 2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole CAS No. 2415553-47-6

2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole

Numéro de catalogue: B2985297
Numéro CAS: 2415553-47-6
Poids moléculaire: 331.39
Clé InChI: NBZIZWCIONHJIF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole is a synthetic compound known for its potential applications in various fields of scientific research. It features a benzoxazole core linked to a piperazine ring substituted with a methoxymethyl group and a 1,2,4-thiadiazole moiety, suggesting interesting chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. A common approach might start with the formation of the benzoxazole core, followed by the introduction of the piperazine ring. The thiadiazole group is then attached using condensation reactions, and finally, the methoxymethyl group is introduced through alkylation reactions.

Industrial Production Methods

In an industrial setting, the compound would be synthesized in bulk using optimized reaction conditions. This involves ensuring high yield and purity through careful control of reaction parameters like temperature, solvent choice, and catalysts. Process optimization might also include the use of flow chemistry techniques to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.

  • Reduction: : Reduction can target the nitro groups within the structure if present, yielding amines.

  • Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution Reagents: : Halides for nucleophilic substitution; Lewis acids for electrophilic substitution.

Major Products

  • Oxidation: : Sulfoxides and sulfones from the thiadiazole ring.

  • Reduction: : Amines from nitro groups.

  • Substitution: : Varied derivatives depending on the substituent and conditions.

Applications De Recherche Scientifique

Chemistry

Biology

Biologically, it is explored for its potential as an enzyme inhibitor or a modulator of biological pathways, given its structural complexity and functional groups.

Medicine

In medicinal chemistry, it is being studied for its potential as a drug candidate, particularly for targeting specific receptors or enzymes involved in diseases like cancer or bacterial infections.

Industry

Industrially, it may be used in the synthesis of advanced materials or as a precursor for creating other complex organic compounds.

Mécanisme D'action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiadiazole rings can interact with protein active sites, possibly inhibiting their function. The piperazine ring provides flexibility, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 2-Phenylbenzoxazole: : Shares the benzoxazole core but lacks the thiadiazole and piperazine rings.

  • 1-(1,2,4-Thiadiazol-5-yl)piperazine: : Similar piperazine and thiadiazole components but lacks the benzoxazole core.

  • Methoxymethylbenzene: : Contains the methoxymethyl group but is structurally simpler.

Uniqueness

2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole's unique combination of functional groups and structural complexity provides a distinct profile, making it versatile for various scientific applications.

Activité Biologique

The compound 2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole is a complex organic molecule that integrates both thiadiazole and benzoxazole moieties. Its biological activity has garnered interest in medicinal chemistry due to the potential therapeutic applications of its structural components.

Structural Characteristics

The compound features:

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Benzoxazole Ring : Often associated with neuroprotective and antioxidant activities.
  • Piperazine Linkage : Enhances solubility and bioavailability, making it a favorable structure in drug design.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial activity. For instance, compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against various bacterial strains such as Bacillus anthracis and Bacillus cereus, while exhibiting moderate activity against Staphylococcus aureus and Escherichia coli . The incorporation of methoxymethyl groups may enhance these effects by improving lipophilicity and membrane penetration.

Anticancer Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has been linked to:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that similar thiadiazole compounds inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis .
  • Mechanisms of Action : Potential mechanisms include inhibition of key kinases involved in tumorigenesis and induction of apoptosis in cancer cells . The compound's structure allows it to interact with various biological targets, enhancing its anticancer potential.

Case Studies

A review of literature highlights several case studies where thiadiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines:

  • HCT116 (Colorectal Cancer) : Compounds showed GI50 values ranging from 0.74 to 10.0 µg/mL.
  • MCF-7 (Breast Cancer) : Some derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .

Data Tables

Biological Activity Cell Line/Organism Effectiveness (GI50/IC50)
AntibacterialBacillus anthracisModerate
AnticancerHCT1160.74 - 10.0 µg/mL
AnticancerMCF-7< Doxorubicin

The dual functionality of the compound allows it to engage multiple pathways:

  • Interaction with enzymes involved in inflammation and cancer cell proliferation.
  • Potential inhibition of carbonic anhydrase and phosphodiesterase activities, which are critical in tumor growth regulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be modulated to improve yield?

  • Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions. For example, coupling a benzoxazole-piperazine intermediate with a functionalized 1,2,4-thiadiazole moiety under nucleophilic substitution conditions. Key steps include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for SNAr (nucleophilic aromatic substitution) at the thiadiazole C-5 position .
  • Catalysts: Copper(I) iodide or Pd-based catalysts may improve coupling efficiency between piperazine and thiadiazole rings .
  • Temperature control: Reactions often proceed at 80–100°C for 12–24 hours to maximize yield while minimizing byproducts .
    Post-synthesis, column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended for purification.

Q. Which spectroscopic and analytical techniques are critical for structural validation?

  • Methodological Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the benzoxazole and thiadiazole rings. For example, the methoxymethyl group on the thiadiazole appears as a singlet (~δ 3.4 ppm for OCH₃ and δ 4.6 ppm for CH₂) .
  • IR spectroscopy: Stretching frequencies for C=N (benzoxazole, ~1600 cm⁻¹) and C-S (thiadiazole, ~680 cm⁻¹) validate core structures .
  • Elemental analysis: Discrepancies >0.3% between calculated and observed C/H/N/S values indicate impurities requiring repurification .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer:

  • Target selection: Prioritize enzymes/receptors with known interactions with benzoxazole (e.g., GABA receptors) or thiadiazole (e.g., carbonic anhydrase) .
  • Assay design: Use fluorescence-based enzymatic inhibition assays (e.g., IC₅₀ determination) at 10–100 µM concentrations. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Data interpretation: Activity <50% inhibition at 100 µM suggests structural optimization is needed, such as modifying the methoxymethyl group .

Advanced Research Questions

Q. What strategies resolve contradictions between computational docking predictions and experimental binding data?

  • Methodological Answer:

  • Docking refinement: Use flexible docking (e.g., AutoDock Vina) to account for protein backbone mobility. Compare results with MD simulations (10–100 ns) to assess binding pose stability .
  • Experimental validation: Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (KD, ΔH). Discrepancies >1 log unit suggest inadequate force field parameters in docking .
  • Case study: In , docking poses of analogous compounds showed false positives due to inadequate solvation effects; experimental validation corrected these .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer:

  • Variable substituents: Synthesize analogs with:
  • Alternative substituents on the thiadiazole (e.g., ethyl vs. methoxymethyl) .
  • Piperazine replacements (e.g., homopiperazine) to assess ring size impact .
  • Pharmacophore mapping: Overlay active/inactive analogs using software like Schrödinger Phase to identify critical H-bond acceptors (e.g., benzoxazole O) and hydrophobic regions .
  • Data integration: Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What experimental and computational approaches address low solubility in pharmacological assays?

  • Methodological Answer:

  • Solubility enhancement:
  • Co-solvents: Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .
  • Prodrug design: Introduce ionizable groups (e.g., phosphate esters on the methoxymethyl group) .
  • Computational prediction: LogP values >3.5 (calculated via MarvinSketch) indicate poor solubility; prioritize analogs with LogP 2–3.5 .

Q. How can synthetic byproducts be characterized and minimized during scale-up?

  • Methodological Answer:

  • Byproduct identification: Use LC-MS/MS to detect dimers (e.g., piperazine cross-linking) or oxidized thiadiazole derivatives .
  • Process optimization:
  • Temperature control: Lower reaction temperatures (60–80°C) reduce dimerization .
  • Protecting groups: Temporarily protect the benzoxazole NH with Boc to prevent unwanted nucleophilic attacks .

Propriétés

IUPAC Name

2-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-21-10-13-17-15(23-18-13)20-8-6-19(7-9-20)14-16-11-4-2-3-5-12(11)22-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZIZWCIONHJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.